2-Bromopyridine-D4
Overview
Description
2-Bromopyridine-D4 is the deuterium labeled 2-Bromopyridin . It is a colorless liquid that is used as an intermediate in organic synthesis . It is also used as a stable isotope in research .
Synthesis Analysis
2-Bromopyridine can be prepared from 2-aminopyridine via diazotization followed by bromination . It is widely used as a building block in organic synthesis .Molecular Structure Analysis
The molecular weight of this compound is 162.02 . The molecular formula is C5D4BrN . The SMILES string representation is BrC1=C([2H])C([2H])=C([2H])C([2H])=N1 .Chemical Reactions Analysis
2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine , which is a versatile reagent . Pyrithione can be prepared in a two-step synthesis from 2-bromopyridine by oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .Physical and Chemical Properties Analysis
2-Bromopyridine is a light yellow oily or dark red liquid . It is miscible with ethanol, ether, benzene, and pyridine, and is soluble in water .Scientific Research Applications
Synthesis of Tris(2-pyridyl)phosphine
2-Bromopyridine reacts with elemental phosphorus in a superbasic KOH/DMSO(H2O) suspension to afford tris(2-pyridyl)phosphine. This synthesis can be expedited using microwave assistance, yielding the product in just 20 minutes (Trofimov et al., 2012).
Analysis of Molecular Structure and Vibrational Spectra
Experimental and theoretical studies on the molecular structure and vibrational spectra of derivatives of 2-bromopyridine have been conducted. These studies employ density functional methods and compare the results with Fourier Transform Infrared and Raman spectra (Kandasamy & Velraj, 2012).
Organometallic Chemistry Applications
2-Bromopyridine is utilized in palladium-catalyzed coupling reactions. These reactions include stereospecific and regiospecific transfer of the pyridyl group, creating quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008).
Electrocatalytic Synthesis
2-Bromopyridine derivatives have been synthesized via electrocatalytic processes catalyzed by nickel complexes. This method demonstrates a simple and efficient approach with high yields (de França et al., 2002).
Synthesis of Pharmaceutical and Chemical Intermediates
2-Bromopyridine derivatives serve as important intermediates in the pharmaceutical and chemical industries. These intermediates are used in various synthetic routes involving diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation (Xu Liang, 2010).
Development of Novel Organic Materials
2-Bromopyridine is a key component in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. Its derivatives are used in C-C cross-coupling reactions, demonstrating the versatility of 2-bromopyridine in synthetic chemistry (Bolliger et al., 2011).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids has been investigated. This method avoids the use of volatile and toxic solvents and catalysts, providing an environmentally friendly approach to synthesis (Feng et al., 2010).
Safety and Hazards
2-Bromopyridine is toxic if swallowed and fatal in contact with skin . It is irritating to skin, eyes, and the respiratory system . It is harmful if inhaled and vapors may cause dizziness and suffocation . It may cause gastrointestinal irritation with nausea, vomiting, and diarrhea .
Relevant Papers The paper “Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines” discusses a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines . Another paper “Recent Progress on the Synthesis of Bipyridine Derivatives” mentions that 2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent .
Mechanism of Action
Target of Action
It is known that 2-bromopyridine, the non-deuterated form of the compound, is used as an intermediate in organic synthesis . It can be inferred that the targets of 2-Bromopyridine-D4 would be similar to those of 2-Bromopyridine and would depend on the specific reactions it is involved in.
Mode of Action
The mode of action of this compound involves its interaction with its targets in the context of organic synthesis. For instance, 2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent . The exact mode of action of this compound would depend on the specific reactions it is used in.
Biochemical Pathways
Given its use as an intermediate in organic synthesis, it can be inferred that it participates in various biochemical pathways depending on the specific reactions it is involved in .
Pharmacokinetics
As an intermediate in organic synthesis, its bioavailability would depend on the specific reactions it is used in and the resulting compounds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it contributes to the formation of various compounds .
Biochemical Analysis
Biochemical Properties
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Mechanism
It is known that 2-Bromopyridine, the non-deuterated form, can react with butyllithium to give 2-lithiopyridine , which is a versatile reagent
Properties
IUPAC Name |
2-bromo-3,4,5,6-tetradeuteriopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRWILPUOVGIMU-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])Br)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70766-71-1 | |
Record name | 70766-71-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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